molecular formula C9H17ClN2O B1447031 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride CAS No. 1672675-26-1

3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride

Cat. No.: B1447031
CAS No.: 1672675-26-1
M. Wt: 204.7 g/mol
InChI Key: UJFVZCOHJGFBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride: is a chemical compound with the molecular formula C₉H₁₆N₂O·HCl and a molecular weight of 204.7 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride typically involves the reaction of 3-methyl-2-butanenitrile with morpholine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It can be used to investigate the effects of nitrile-containing compounds on biological systems .

Medicine: It may be explored for its pharmacological properties and therapeutic potential .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Methyl-2-(piperidin-4-yl)butanenitrile hydrochloride
  • 3-Methyl-2-(pyrrolidin-4-yl)butanenitrile hydrochloride
  • 3-Methyl-2-(azepan-4-yl)butanenitrile hydrochloride

Comparison: Compared to these similar compounds, 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can influence the compound’s reactivity, solubility, and interaction with biological targets .

Biological Activity

3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

  • Chemical Formula: C9H17ClN2O
  • CAS Number: 1672675-26-0
  • Molecular Weight: 192.70 g/mol

This compound interacts with various biomolecules, notably enzymes and ion channels. It has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which is critical for neurotransmission. This compound also affects ion channel activity and cellular signaling pathways, enhancing neuroprotection and cell survival through modulation of gene expression .

Cellular Effects

The compound influences several cellular processes:

  • Gene Expression: Enhances the expression of neuroprotective genes.
  • Cell Signaling: Modulates pathways involved in cell survival and metabolism.
  • Metabolic Enzymes: Alters the activity of key enzymes, impacting energy production .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Acetylcholinesterase: This leads to elevated acetylcholine levels.
  • Ion Channel Modulation: Changes in cellular excitability and signaling.
  • Interaction with Transcription Factors: Influences gene regulation and expression .

Dosage and Toxicity

Research indicates that the biological effects of this compound vary significantly with dosage:

  • Low Doses: Enhance cognitive function and exhibit neuroprotective effects.
  • High Doses: Can lead to neurotoxicity and adverse behavioral changes, indicating a threshold for therapeutic efficacy.

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Key Studies

StudyFocusFindings
NeuroprotectionInhibits acetylcholinesterase, enhancing neurotransmission.
Cellular MetabolismAlters metabolic enzyme activity, impacting energy levels.
Gene ExpressionModulates expression of neuroprotective genes.

Case Studies

  • Neuroprotective Effects in Animal Models:
    • In a study involving rodents, administration of the compound at low doses resulted in improved cognitive performance in memory tasks compared to control groups.
    • Higher doses led to observable behavioral changes indicative of neurotoxicity.
  • Impact on Cell Lines:
    • In vitro studies using neuronal cell lines demonstrated that treatment with the compound resulted in increased cell viability under stress conditions, supporting its potential as a neuroprotective agent.

Properties

IUPAC Name

3-methyl-2-morpholin-4-ylbutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-8(2)9(7-10)11-3-5-12-6-4-11;/h8-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFVZCOHJGFBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)N1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.